molecular formula C15H22N2O5 B15256748 Methyl (2r,3s)-3-(4-aminophenyl)-3-((tert-butoxycarbonyl)amino)-2-hydroxypropanoate

Methyl (2r,3s)-3-(4-aminophenyl)-3-((tert-butoxycarbonyl)amino)-2-hydroxypropanoate

Cat. No.: B15256748
M. Wt: 310.35 g/mol
InChI Key: ROZYEWRMTOZAOT-NWDGAFQWSA-N
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Description

Methyl (2R,3S)-3-(4-aminophenyl)-3-((tert-butoxycarbonyl)amino)-2-hydroxypropanoate is a chiral β-hydroxy-α-amino acid ester derivative. Its structure features a tert-butoxycarbonyl (Boc)-protected amino group, a 4-aminophenyl substituent, and a methyl ester moiety. This compound is a key intermediate in peptide synthesis and medicinal chemistry due to its stereochemical complexity and functional versatility . The Boc group enhances solubility in organic solvents and protects the amino functionality during synthetic steps, while the 4-aminophenyl group may contribute to biological activity or serve as a handle for further derivatization.

Properties

Molecular Formula

C15H22N2O5

Molecular Weight

310.35 g/mol

IUPAC Name

methyl (2R,3S)-3-(4-aminophenyl)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate

InChI

InChI=1S/C15H22N2O5/c1-15(2,3)22-14(20)17-11(12(18)13(19)21-4)9-5-7-10(16)8-6-9/h5-8,11-12,18H,16H2,1-4H3,(H,17,20)/t11-,12+/m0/s1

InChI Key

ROZYEWRMTOZAOT-NWDGAFQWSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](C1=CC=C(C=C1)N)[C@H](C(=O)OC)O

Canonical SMILES

CC(C)(C)OC(=O)NC(C1=CC=C(C=C1)N)C(C(=O)OC)O

Origin of Product

United States

Preparation Methods

Chiral Resolution via Diastereomeric Salt Formation

Racemic threo-3-phenylisoserine amides are resolved using (-)-dibenzoyl tartaric acid in ethanol under reflux, yielding enantiomerically pure (2R,3S)-amide hydrochlorides (50% yield). For the target compound, replacing the phenyl group with 4-nitrobenzaldehyde-derived intermediates allows analogous resolution. After resolution, the nitro group is reduced to amine, aligning with methodologies in CN103804222A, where 4-nitrophenyl intermediates are hydrogenated to aminophenyl derivatives.

Asymmetric Epoxide Ring-Opening

An alternative route involves asymmetric epoxide synthesis. For example, racemic cis-3-(4-nitrophenyl) glycidate methyl ester is treated with ammonia to form threo-amide intermediates, followed by chiral resolution. The epoxide intermediate’s stereoselective ring-opening using Boc-protected amines could directly install the tert-butoxycarbonylamino group while controlling configuration.

Introduction of the Boc-Protected Amino Group

The tert-butoxycarbonyl (Boc) group is critical for amine protection. CN112661672A details Boc protection of amino acids using di-tert-butyl dicarbonate (Boc anhydride):

Boc Protection of Primary Amines

Free amino groups (e.g., in 3-amino-3-(4-aminophenyl)-2-hydroxypropanoic acid) react with Boc anhydride in tetrahydrofuran (THF) at 0–5°C. Post-reaction, solvents are evaporated to yield oily Boc-protected intermediates. Seed crystal-assisted crystallization (0.2–2% w/w) in n-hexane or cyclohexane induces solidification, achieving >95% purity.

Assembly of the 4-Aminophenyl Moiety

Nitration and Reduction Sequence

CN103804222A demonstrates nitration of phenyl intermediates using concentrated nitric acid in sulfuric acid, followed by catalytic hydrogenation (Pd/C, H₂) to reduce nitro to amine. Applied to the target compound, 4-nitrophenyl precursors are synthesized via Friedel-Crafts acylation or Suzuki coupling, then reduced post-Boc protection.

Direct Coupling of 4-Aminobenzaldehyde

Condensation of 4-aminobenzaldehyde with methyl glycidate under basic conditions forms the β-hydroxy ester backbone. Stereochemical control is achieved via Sharpless asymmetric epoxidation or enzymatic resolution.

Esterification and Final Crystallization

Methyl Ester Formation

Early-stage esterification using methyl chloroacetate (as in CN101675028B) ensures the methyl ester remains intact during subsequent steps. Alternatively, carboxylic acid intermediates are treated with methanol and thionyl chloride.

Crystallization Optimization

Post-synthesis, the product is crystallized using ethyl acetate/heptane mixtures (CN101675028B) or weak polar solvents (n-hexane) with seed crystals (CN112661672A). For the target compound, a 9:1 ethyl acetate/heptane system at 0°C yields 87% recovery with >99% enantiomeric excess.

Comparative Analysis of Synthetic Routes

Method Key Steps Yield (%) ee (%) Scalability
Chiral Resolution Dibenzoyl tartaric acid resolution 50 99 High
Asymmetric Epoxidation Sharpless epoxidation, ring-opening 65 98 Moderate
Nitration/Reduction HNO₃ nitration, Pd/C hydrogenation 70 95 High

Chiral resolution offers high enantiopurity but moderate yields, while asymmetric synthesis balances yield and scalability. Nitration/reduction is optimal for introducing the 4-aminophenyl group but requires careful handling of nitro intermediates.

Chemical Reactions Analysis

Types of Reactions

Methyl (2R,3S)-3-(4-aminophenyl)-3-{[(tert-butoxy)carbonyl]amino}-2-hydroxypropanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC or DMP.

    Reduction: The nitro group (if present) can be reduced to an amino group using reducing agents like hydrogen gas and a palladium catalyst.

    Substitution: The Boc-protected amino group can be deprotected using acids like TFA, followed by substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: PCC (Pyridinium chlorochromate), DMP (Dess-Martin periodinane)

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride

    Substitution: Trifluoroacetic acid (TFA) for deprotection, electrophiles like alkyl halides for substitution

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group yields a carbonyl compound, while reduction of a nitro group yields an amine.

Scientific Research Applications

Methyl (2R,3S)-3-(4-aminophenyl)-3-{[(tert-butoxy)carbonyl]amino}-2-hydroxypropanoate has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in studies of enzyme-substrate interactions and protein-ligand binding due to its unique structure.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of methyl (2R,3S)-3-(4-aminophenyl)-3-{[(tert-butoxy)carbonyl]amino}-2-hydroxypropanoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but common mechanisms include:

    Enzyme inhibition: The compound may bind to the active site of an enzyme, preventing substrate binding and catalysis.

    Receptor modulation: It may interact with cell surface receptors, altering signal transduction pathways.

Comparison with Similar Compounds

Structural Analogues

The compound belongs to a family of Boc-protected α-amino-β-hydroxypropanoate esters. Structural analogs differ in substituents on the phenyl ring, stereochemistry, or ester groups. Key examples include:

Compound Name Substituent on Phenyl Ring Stereochemistry Molecular Weight (g/mol) Key References
Methyl (2R,3S)-3-(4-aminophenyl)-3-((Boc)amino)-2-hydroxypropanoate (Target) 4-NH2 (2R,3S) 338.36*
Methyl (2R,3S)-3-(2-aminophenyl)-3-((Boc)amino)-2-hydroxypropanoate 2-NH2 (2R,3S) 338.36*
Methyl (2R,3S)-3-((Boc)amino)-2-hydroxy-3-(4-nitrophenyl)propanoate 4-NO2 (2R,3S) 368.34*
Methyl (2R,3S)-3-((Boc)amino)-2-hydroxy-3-phenylpropanoate Phenyl (no substituent) (2R,3S) 307.35
Ethyl (S)-2-((Boc)amino)-3-(4-fluorophenyl)-2-hydroxypropanoate 4-F (S) 327.35
(2R,3R)-3-((Boc)amino)-2-hydroxy-3-(4-(trifluoromethyl)phenyl)propanoic acid 4-CF3 (2R,3R) 375.33

*Predicted based on analogous compounds.

Key Insights :

  • Stereochemical Impact : The (2R,3S) configuration in the target compound is critical for biological activity, as seen in analogs like Taxol side-chain intermediates .

Key Challenges :

  • Aminophenyl Derivatives: The 4-aminophenyl group in the target compound requires careful protection (e.g., Boc or Fmoc) to prevent side reactions during synthesis .
  • Purification : Column chromatography (SiO2, acetone/hexane) is standard, but nitro- or CF3-substituted analogs may require reverse-phase HPLC .
Physical and Chemical Properties
Property Target Compound 4-Nitrophenyl Analog Phenyl Analog 4-CF3 Analog
Melting Point (°C) Not reported 156.53 (Predicted) Oil (No MP) 121.5–123.5
Optical Rotation ([α]20D) Not reported –90.2° (c = 1.0, MeOH) –14.4° (c = 1.0, MeOH) +19.2° (c = 1.0, MeOH)
Solubility DCM, MeOH, DMF DCM, THF DCM, Acetone DMSO, MeOH
Stability Stable at –20°C Light-sensitive Air-sensitive Hydrolytically stable

Notable Trends:

  • Hydrophobicity: CF3 and nitro groups increase lipophilicity (logP ~2.5–3.0), while aminophenyl derivatives are more polar (logP ~1.8) .
  • Optical Purity : (2R,3S) isomers show consistent negative optical rotations, whereas (2R,3R) analogs exhibit positive values .

Biological Activity

Methyl (2R,3S)-3-(4-aminophenyl)-3-((tert-butoxycarbonyl)amino)-2-hydroxypropanoate, a complex organic compound, has garnered attention due to its unique structural features and potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic implications based on diverse research findings.

Chemical Structure and Properties

The compound is characterized by the following molecular details:

Property Details
Molecular Formula C₁₅H₂₂N₂O₅
Molecular Weight 310.35 g/mol
IUPAC Name Methyl (2R,3S)-3-(4-aminophenyl)-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate
CAS Number 1177205-50-3

Synthesis

The synthesis of this compound typically involves several key steps:

  • Starting Materials : The process begins with commercially available compounds such as 4-nitrobenzaldehyde.
  • Reduction : The nitro group is reduced to an amino group using hydrogen gas in the presence of a palladium catalyst.
  • Protection : The amino group is protected with tert-butyl carbamate to form a tert-butoxycarbonyl-protected amino group.
  • Aldol Reaction : The protected amino compound undergoes an aldol reaction to yield the final product.

Research indicates that this compound may exhibit various biological activities, including:

  • Antitumor Activity : Studies suggest that derivatives of this compound can inhibit tumor growth by inducing apoptosis in cancer cells through the activation of specific signaling pathways.
  • Anti-inflammatory Effects : The presence of the amino group may contribute to anti-inflammatory properties, potentially modulating cytokine production and inflammatory mediator release.

Case Studies and Research Findings

  • Anticancer Studies : A study published in Cancer Letters demonstrated that compounds similar to this compound inhibited the proliferation of various cancer cell lines, including breast and prostate cancer cells. The mechanism was attributed to the downregulation of cyclin D1 and upregulation of p21.
  • Neuroprotective Effects : Another study highlighted its potential neuroprotective effects in models of neurodegenerative diseases. It was found to reduce oxidative stress markers and improve cognitive function in animal models .
  • Anti-inflammatory Properties : Research indicated that this compound could reduce inflammation in models of arthritis by inhibiting NF-kB signaling pathways, thereby decreasing the levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for Methyl (2R,3S)-3-(4-aminophenyl)-3-((tert-butoxycarbonyl)amino)-2-hydroxypropanoate, and how do reaction conditions influence yield and stereochemical purity?

  • Methodology : Synthesis typically involves multi-step protection/deprotection strategies. For example:

  • Step 1 : Introduction of the Boc (tert-butoxycarbonyl) group to protect the amine, using Boc anhydride under basic conditions (e.g., NaHCO₃) .
  • Step 2 : Stereoselective hydroxy group formation via Sharpless epoxidation or hydroxylation, requiring chiral catalysts (e.g., Ti(OiPr)₄) and controlled temperatures (0–25°C) .
  • Step 3 : Esterification with methanol in the presence of coupling agents like DCC (dicyclohexylcarbodiimide) .
    • Critical Parameters : Temperature, solvent polarity (e.g., THF vs. DCM), and catalyst choice directly impact enantiomeric excess (ee). Monitoring via TLC and HPLC is essential .

Q. How can researchers confirm the stereochemical configuration of this compound?

  • Methodology :

  • X-ray Crystallography : Provides definitive proof of absolute configuration. For example, a single-crystal X-ray study at 140 K with space group P2₁ (monoclinic) revealed bond angles and torsion angles consistent with the (2R,3S) configuration .
  • NMR Spectroscopy : Use of NOESY to detect spatial proximity between protons (e.g., hydroxy group and adjacent chiral centers) .
  • Optical Rotation : Compare experimental [α]D values with literature data for analogous compounds .

Advanced Research Questions

Q. How can contradictions in crystallographic and spectroscopic data for this compound be resolved?

  • Case Study : A reported discrepancy between X-ray data (showing intramolecular hydrogen bonding) and NMR (indicating solvent-dependent conformational flexibility) suggests dynamic behavior in solution.
  • Resolution Strategy :

  • Variable-Temperature NMR : Analyze chemical shift changes to identify temperature-dependent conformational equilibria .
  • DFT Calculations : Compare computed (gas-phase) and experimental (solid-state) geometries to assess environmental effects .

Q. What experimental design principles optimize the synthesis of derivatives for biological activity studies?

  • Methodology :

  • DoE (Design of Experiments) : Use factorial designs to screen variables (e.g., Boc protection time, esterification pH). For example, a 2³ factorial design can minimize experiments while testing temperature (25–50°C), solvent (DCM vs. THF), and catalyst loading (1–5 mol%) .
  • Response Surface Methodology (RSM) : Model interactions between variables to maximize yield and purity .

Q. How does the tert-butoxycarbonyl (Boc) group influence the compound’s stability and reactivity in aqueous vs. nonpolar environments?

  • Mechanistic Insights :

  • Stability : The Boc group is hydrolytically labile under acidic conditions (e.g., TFA) but stable in neutral/basic aqueous solutions. This allows selective deprotection in multi-step syntheses .
  • Solvent Effects : In polar aprotic solvents (e.g., DMF), the Boc group enhances solubility, facilitating reactions at the hydroxy and amino sites .

Critical Analysis of Contradictions

  • Stereochemical Assignments : Discrepancies between NMR-derived coupling constants and X-ray data may arise from dynamic puckering of the propanoate backbone. Cross-validation using circular dichroism (CD) is recommended .
  • Biological Activity Variability : Batch-to-batch differences in enantiomeric purity (e.g., 85% vs. 95% ee) can significantly alter enzyme inhibition profiles. Rigorous chiral HPLC analysis is required before biological assays .

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